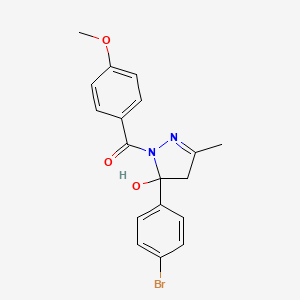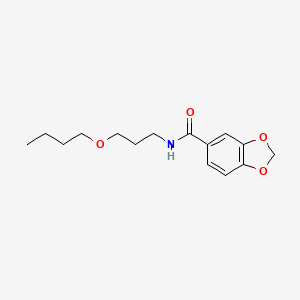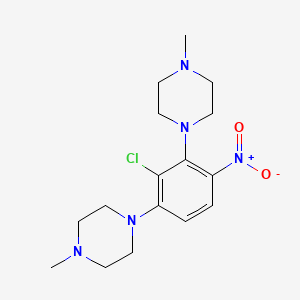![molecular formula C13H20N2O4S B5090556 N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5090556.png)
N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide, also known as MLN8054, is a chemical compound that has gained significant attention in the field of cancer research. This compound belongs to a class of drugs called Aurora kinase inhibitors, which are known to inhibit the activity of Aurora kinases, a family of serine/threonine kinases that play a crucial role in cell division and proliferation. In
Mécanisme D'action
N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide inhibits the activity of Aurora kinase A by binding to the ATP-binding site of the kinase, preventing its phosphorylation and subsequent activation. This inhibition leads to the disruption of the mitotic spindle formation and the induction of mitotic arrest, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide has been shown to induce mitotic arrest and apoptosis in cancer cells in vitro and in vivo. In addition, it has been shown to inhibit tumor growth in various mouse models of cancer. However, it has also been reported to cause some toxicity in normal cells, particularly in the bone marrow.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide in lab experiments is its selectivity for Aurora kinase A, which allows for the specific inhibition of this kinase without affecting other kinases. However, its toxicity in normal cells can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide. One area of interest is the development of more potent and selective Aurora kinase inhibitors. In addition, the combination of N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide with other chemotherapeutic agents has been explored as a potential strategy to enhance its anti-tumor activity. Finally, the identification of biomarkers that can predict the response to N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide treatment in cancer patients is an area of active research.
Méthodes De Synthèse
The synthesis of N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide involves a series of chemical reactions, starting with the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. The resulting compound is then reacted with isopropylamine and sodium hydride to form N-(2-methoxybenzoyl)-N'-isopropylurea. This intermediate compound is then reacted with p-toluenesulfonyl chloride and triethylamine to form N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide.
Applications De Recherche Scientifique
N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide has been extensively studied for its potential use in cancer treatment. Aurora kinases are known to be overexpressed in many types of cancer, and their inhibition has been shown to inhibit tumor growth and induce apoptosis. N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide has been shown to selectively inhibit Aurora kinase A, which is overexpressed in many types of cancer, including breast, ovarian, and pancreatic cancer.
Propriétés
IUPAC Name |
N-[2-methoxy-5-(propan-2-ylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-5-13(16)14-11-8-10(6-7-12(11)19-4)20(17,18)15-9(2)3/h6-9,15H,5H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQJZLWMPZEGLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methoxy-5-(propan-2-ylsulfamoyl)phenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-methylethanediamide](/img/structure/B5090474.png)
![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5090480.png)
![2-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]butyl acetate](/img/structure/B5090482.png)

![5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyldihydro-2(3H)-furanone](/img/structure/B5090493.png)
![1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene](/img/structure/B5090504.png)
![1-ethyl-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B5090515.png)
![4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenyl-2-propynoyl)piperidine](/img/structure/B5090537.png)


![3-chloro-1-(3-chloro-4-methylphenyl)-4-[(2-methoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5090560.png)
![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5090561.png)
![N-(3-methoxybenzyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5090569.png)
![4-methyl-N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5090576.png)